molecular formula C10H20N2O4S B6171032 tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-81-8

tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No. B6171032
CAS RN: 2567489-81-8
M. Wt: 264.3
InChI Key:
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Description

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-methylsulfamoylpyrrolidine-1-carboxylate, is an organic compound that is used in various scientific research applications. It is a colorless solid with a molecular weight of 242.3 g/mol and belongs to the class of sulfonamides. It is a derivative of pyrrolidine, a five-membered heterocyclic compound with the molecular formula C6H12N2O2S. This compound has a variety of applications in scientific research, such as in pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and other biologically active compounds. It has also been used as a catalyst in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and thiazolidinones. In addition, it has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes, antibiotics, and antifungal agents.

Mechanism of Action

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate acts as an inhibitor of enzymes by forming a covalent bond with the enzyme's active site. This covalent bond prevents the enzyme from catalyzing its reaction and thus inhibits its activity. The compound also acts as an antibiotic by inhibiting the growth of bacteria. It does this by interfering with the bacterial cell's metabolism and preventing the bacteria from synthesizing essential proteins and other molecules.
Biochemical and Physiological Effects
Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in a two-step process. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound has limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has potential for further research in a variety of areas. It could be used to study the mechanism of action of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It could also be used to study the mechanism of action of antibiotics and antifungal agents. In addition, it could be used to study the mechanism of action of cytochrome P450 and glutathione S-transferase. Finally, it could be used to study the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and thiazolidinones.

Synthesis Methods

Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can be synthesized in a two-step process. The first step involves reacting tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate alcohol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate 3-methylsulfonylpyrrolidine-1-carboxylate. The second step involves reacting this intermediate with 1-bromopropane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate", "methylsulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add methylsulfonyl chloride dropwise to a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in a suitable solvent (e.g. dichloromethane) and base (e.g. triethylamine) at low temperature (e.g. 0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of dichloromethane and methanol).", "Obtain the desired product as a white solid." ] }

CAS RN

2567489-81-8

Product Name

tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Molecular Formula

C10H20N2O4S

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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